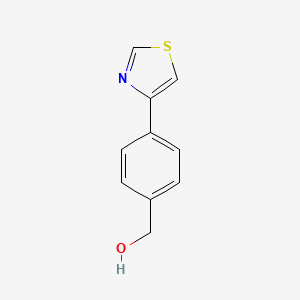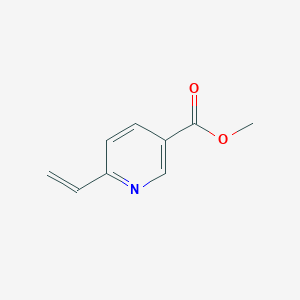
4-(Benzyloxy)-2,6-dichloropyridine
Vue d'ensemble
Description
4-(Benzyloxy)-2,6-dichloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group attached to the fourth position of a 2,6-dichloropyridine ring
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-(Benzyloxy)-2,6-dichloropyridine involves interactions with its targets that lead to changes in cellular processes. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Analyse Biochimique
Biochemical Properties
4-(Benzyloxy)-2,6-dichloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can influence the activity of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation . By modulating PPARα activity, this compound can impact cellular processes such as fatty acid oxidation and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of substrates . Additionally, this compound can interact with nuclear receptors such as PPARα, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where sustained exposure to the compound is necessary to observe its full impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the modulation of lipid metabolism and reduction of inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting molecules, thereby affecting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to serum proteins, facilitating its transport through the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of this compound to specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,6-dichloropyridine typically involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a base. A common method includes the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Dechlorinated pyridines or reduced pyridine derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-2,6-dichloropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group instead of a pyridine ring.
4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group and phenyl acetate moiety.
3,4-Dichlorophenol: Similar dichlorinated aromatic ring but with a hydroxyl group.
Uniqueness
4-(Benzyloxy)-2,6-dichloropyridine is unique due to the combination of the benzyloxy group and the dichloropyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
2,6-dichloro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQFOHVNHOYXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)



![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)








![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)
